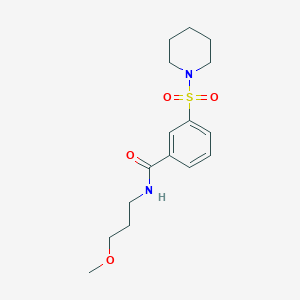![molecular formula C17H16BrN5O B4460704 2-[5-(5-bromo-3-pyridinyl)-1H-1,2,4-triazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B4460704.png)
2-[5-(5-bromo-3-pyridinyl)-1H-1,2,4-triazol-3-yl]-N-(2-phenylethyl)acetamide
Descripción general
Descripción
2-[5-(5-bromo-3-pyridinyl)-1H-1,2,4-triazol-3-yl]-N-(2-phenylethyl)acetamide is a chemical compound that is commonly referred to as BPTA. It is a triazole-based compound that has been synthesized for various scientific research applications. BPTA is known for its unique properties and is widely used in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of BPTA is not fully understood. However, it is believed that BPTA acts as an inhibitor of certain proteins in the body. It has been shown to inhibit the activity of certain enzymes that are involved in various biochemical pathways in the body.
Biochemical and Physiological Effects:
BPTA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of certain molecules in the body. BPTA has also been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively cheap compared to other compounds that are used in scientific research. However, BPTA has certain limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the use of BPTA in scientific research. One direction is the development of new drugs that are based on the structure of BPTA. Another direction is the use of BPTA in the development of new diagnostic tools for various diseases. BPTA can also be used in the study of various biochemical pathways in the body.
In conclusion, BPTA is a triazole-based compound that has been synthesized for various scientific research applications. It has unique properties and has been widely used in the field of biochemistry and pharmacology. BPTA has been shown to have various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of BPTA in scientific research, including the development of new drugs and diagnostic tools.
Aplicaciones Científicas De Investigación
BPTA has been widely used in scientific research for various applications. It has been used as a tool to study the role of certain proteins in the body. BPTA has been used to study the effects of certain drugs on the body and to develop new drugs. It has also been used in the development of new diagnostic tools for various diseases.
Propiedades
IUPAC Name |
2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O/c18-14-8-13(10-19-11-14)17-21-15(22-23-17)9-16(24)20-7-6-12-4-2-1-3-5-12/h1-5,8,10-11H,6-7,9H2,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIXCORBMZLHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=NC(=NN2)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-oxo-4-(1-pyrrolidinyl)butyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4460622.png)
![N-allyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4460631.png)
![4-[3-(2-chlorophenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4460639.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4460649.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B4460655.png)

![1-[3-amino-6-(3-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B4460673.png)
![N-(2,4-dimethylphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460681.png)
![N-{2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B4460685.png)
![N-(2-ethoxyphenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460692.png)

![6-(4-chlorophenyl)-2-isopropyl-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B4460710.png)
![7-(2-isopropoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B4460711.png)